molecular formula C9H6F3N B010600 5-(Trifluoromethyl)indole CAS No. 100846-24-0

5-(Trifluoromethyl)indole

Cat. No.: B010600
CAS No.: 100846-24-0
M. Wt: 185.15 g/mol
InChI Key: LCFDJWUYKUPBJM-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)indole, also known as 5-TFI, is a trifluoromethylated derivative of indole, a five-membered heterocyclic aromatic organic compound. It is a colorless, water-soluble compound with a molar mass of 199.09 g/mol. 5-TFI is a versatile organic molecule with a wide range of applications in the field of organic synthesis, medicinal chemistry, and drug discovery. In particular, 5-TFI has been used as a scaffold for the development of novel bioactive compounds.

Scientific Research Applications

Photoreactive Derivatives for Bioanalysis

5- and 6-trifluoromethyldiazirinyl indoles, derived from 5-(Trifluoromethyl)indole, have been synthesized and used as photoaffinity labels in biological functional analysis. This method allows for the comprehensive synthesis of bioactive indole metabolites (Murai et al., 2012).

Synthesis Methods and Applications

The substituted indole nucleus, including this compound derivatives, forms the structural component of many biologically active compounds. A variety of classical synthesis methods and palladium-catalyzed reactions have been developed for the synthesis and functionalization of indoles, which are crucial for creating pharmaceutical and agrochemical intermediates (Cacchi & Fabrizi, 2005).

Indole-Based Chalcones and Derivatives

Innovative methods have been developed for the annulation of indole moieties onto certain scaffolds and subsequent trifluoroacetylation. These methods lead to the creation of 3-trifluoroacetylindole-chalcone derivatives, which are important for the exploration of novel biological activities and potential pharmaceutical applications (Mphahlele & Maluleka, 2016).

Inhibitors in Drug Discovery

This compound derivatives have been investigated as inhibitors, such as in the study of phenyl indole chemotypes for p97 inhibition. These studies highlight the importance of specific substituents in determining the effectiveness of indole-based inhibitors in various biochemical assays (Alverez et al., 2015).

Synthesis of Regioselectively Substituted Indoles

Novel strategies have been developed for the synthesis of regioselectively trifluoromethyl- and trifluoromethoxy-substituted arenes, including indoles. These methods are significant for creating building blocks for biologically active molecules (Leconte & Ruzziconi, 2002).

Palladium-Catalyzed Functionalization

A novel method involving palladium-catalyzed C(sp(3))-H functionalization has been developed to access 2-(trifluoromethyl)indoles. These compounds, derived from trifluoroacetimidoyl chlorides, are stable and serve as important intermediates in various synthetic processes (Pedroni & Cramer, 2016).

Mechanism of Action

Target of Action

5-(Trifluoromethyl)indole, like other indole derivatives, is known to bind with high affinity to multiple receptors Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a wide range of potential targets.

Mode of Action

It is known that the trifluoromethyl group can enhance the polarity, stability, and lipophilicity of compounds . This suggests that the trifluoromethyl group in this compound could enhance its interaction with its targets, potentially leading to changes in the activity of these targets.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities

Pharmacokinetics

The trifluoromethyl group is known to enhance the stability and lipophilicity of compounds , which could potentially impact the bioavailability of this compound.

Result of Action

Indole derivatives are known to have various biological activities, suggesting that they could have a wide range of molecular and cellular effects .

Action Environment

It is known that this compound is sensitive to light and should be stored in a cool, dry, and well-ventilated place . This suggests that environmental factors such as light and temperature could potentially influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

5-(Trifluoromethyl)indole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, by binding to their active sites and altering their catalytic activity . Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their function and affecting downstream signaling events .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation . Moreover, it can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. For instance, this compound can bind to the active sites of enzymes, inhibiting their catalytic activity and altering metabolic pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell signaling pathways and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as oxidative stress and apoptosis, leading to adverse outcomes in animal models . Threshold effects have been observed, where specific dosages result in distinct biochemical and cellular responses.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other metabolic pathways . The presence of the trifluoromethyl group can influence the metabolic stability and reactivity of the compound, affecting its overall metabolic profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters and can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can affect its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and metabolism . The specific localization of this compound can determine its effects on cellular processes and overall cellular health.

Properties

IUPAC Name

5-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-8/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFDJWUYKUPBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376720
Record name 5-(TRIFLUOROMETHYL)INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100846-24-0
Record name 5-(TRIFLUOROMETHYL)INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)-1H-indole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

(2-Nitro-5-trifluoromethylphenyl)acetonitrile (D4, 1.9 g, 0.0088 mole) in 90% EtOH/H2O (25 ml) and glacial acetic acid (0.25 ml) was hydrogenated at 50 psi in the presence of 10% Pd/C (1 g) at room temperature for 2 hours. After filtration of the catalyst through kieselguhr, the solvent was removed in vacuo. The residue was basified with saturated aqueous potassium carbonate solution, extracted into DCM, dried (Na2SO4) and evaporated in vacuo. The residue was chromatographed on silica gel eluting with 30% ethyl acetate/60-80° petroleum ether to afford the title compound (1.0 g, 65%) as an off white solid.
Name
(2-Nitro-5-trifluoromethylphenyl)acetonitrile
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
EtOH H2O
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.25 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
65%

Synthesis routes and methods II

Procedure details

To a solution of 4 (6.75 g, 31.38 mmol) in dry THF (200 mL) at 0° C. under nitrogen atmosphere BH3.THF solution (82 mL, 1 M in THF) was added dropwise. The mixture was allowed to warm to room temperature and stirred for 1 h. The reaction was quenched with 6N ice-cold aq. HCl (30 mL), made alkaline (pH 7-8) with 2 N NaOH, saturated with NaCl, extracted with EtOAc, the extracts were dried (MgSO4), concentrated. Purification by chromatoghraphy on silica gel using CH2Cl2 as eluent afforded (3.95 g, 68% yield) as an off white solid. 1H NMR (300 MHz, MeOH-d4): δ 7.87 (m, 1H), 7.51 (dd, 8.5, 0.8 Hz, 1H), 7.47 (d, 8.5 Hz, 1H), 7.37 (d, 3.2 Hz, 1H), 7.34 (dd, 8.5, 1.6 Hz, 1H), 6.57 (dd, 3.2, 0.8 Hz, 1H). MS m/z: 184 (M−1).
Name
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
82 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Combine moist Raney nickel (330 g), 2-methylthio-5-trifluoromethyl-1H-indole (33.8 g, 146.2 mmol) and absolute ethanol (850 ml) and stir. After 1.5 hours, filter the mixture through celite and wash the celite with ethanol (500 ml). Evaporate the filtrate to dryness, add toluene (20 ml) and evaporate and dry to give 5-trifluoromethylindole: mp=55–60° C.
Name
2-methylthio-5-trifluoromethyl-1H-indole
Quantity
33.8 g
Type
reactant
Reaction Step One
Quantity
330 g
Type
catalyst
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 4-Nitrobenzotrifluoride (25.0 g, 131 mmol) and 4-chlorophenoxyacetonitrile (24.1 g, 144 mmol) in dry DMF (200 mL) was added dropwise over 1 h to a stirred solution of potassium tert-butoxide (32.3 g, 288 mmol) in dry DMF (200 mL) at −10° C. After complete addition the resulting purple solution was maintained at −10° C. for 3 h then poured into a mixture of ice water (200 mL) and 5 N aqueous HCl (200 mL). The resulting mixture was extracted with dichloromethane (3×300 mL). The combined extracts were washed with 10% aqueous NaOH, 5 N HCl, brine, dried over sodium sulfate, and concentrated in vacuo to give the crude (2-nitro-5-trifluoromethylphenyl) acetonitrile. The crude (2-nitro-5-trifluoromethylphenyl) acetonitrile (24.6 g, 107 mmol) was dissolved in 9:1 EtOH:H2O (300 mL) and glacial acetic acid (3.0 mL). This mixture was hydrogenated over 10% Pd/C (10.0 g) at 50 psi for 16 h at room temperature. The reaction was filtered through celite and evaporated in vacuo. The residue was partitioned between saturated aqueous sodium carbonate and dichloromethane (2×200 mL) and the combined organic extract was dried over sodium sulfate, filtered, and concentrated in vacuo. The crude material was purified by silica gel column chromatography (hexanes/ethyl acetate, 20:1, 9:1, 5:1) to afford 12.9 g (65% yield) of 5-trifluoromethyl-1H-indole as a yellow solid: 1H NMR (400 MHz, CDCl3) 8.34, (1H, br s), 7.95 (1H, s), 7.45 (2H, m), 7.32 (1H, m), 6.65 (1H, m); MS m/e 184 (M−H)−. Anal calcd. for C9H6F3N.0.15 H2O: C, 57.55; H, 3.38; N, 7.46. Found: C, 57.25; H, 2.98; N, 7.29.
Name
(2-nitro-5-trifluoromethylphenyl) acetonitrile
Quantity
24.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the structure-activity relationship (SAR) of 5-(Trifluoromethyl)indole and its analogs in the context of 5-HT3A receptor modulation?

A2: The study explored several halogenated indole derivatives, highlighting the importance of the halogen substituent for activity. [] For instance, 5-chloroindole also acts as a PAM, suggesting that halogens at the 5-position of the indole ring might be crucial for positive allosteric modulation. [] Interestingly, 5-bromoindazole exhibited PAM activity, while 5-bromo-benzimidazole decreased 5-HT-evoked responses, suggesting subtle structural changes significantly impact the compound's activity. [] This underscores the need for further SAR studies to optimize potency and selectivity.

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